Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate
Description
Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a fused aromatic ring system substituted with hydroxyl, nitro, and phenylcarbonylamino groups. The benzothiophene core confers structural rigidity, while the electron-withdrawing nitro groups (at positions 4 and 6) and the hydroxyl group (position 7) influence its electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 2-benzamido-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O8S/c1-2-29-18(24)13-12-10(20(25)26)8-11(21(27)28)14(22)15(12)30-17(13)19-16(23)9-6-4-3-5-7-9/h3-8,22H,2H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZLYCAGLVLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiophene derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The above table summarizes the MIC values against selected microorganisms, indicating the compound's effectiveness in inhibiting bacterial growth .
Analgesic Activity
The analgesic potential of this compound has been evaluated using the "hot plate" method in animal models. The findings suggest that it exhibits a notable analgesic effect, comparable to standard analgesics like metamizole.
| Test Substance | Analgesic Effect |
|---|---|
| Ethyl 7-hydroxy... | Significant (p < 0.05) |
| Metamizole | Standard reference |
In this study, the compound was administered intraperitoneally to outbred white mice, resulting in a statistically significant reduction in pain response compared to control groups .
Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it reduces pro-inflammatory cytokines in cultured macrophages.
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 300 |
| IL-6 | 100 | 250 |
The reduction of these cytokines suggests a mechanism by which the compound may exert its anti-inflammatory effects .
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound in various disease models:
- Chronic Pain Model : In a chronic pain model induced by formalin injection in rats, treatment with the compound resulted in a significant decrease in pain scores over a period of two weeks.
- Infection Model : Mice infected with methicillin-resistant Staphylococcus aureus (MRSA) showed improved survival rates when treated with this compound compared to untreated controls.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. Ethyl 7-hydroxy-4,6-dinitro-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate has been evaluated for its efficacy against various bacterial strains. The presence of the dinitro group enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death .
Analgesic Properties
Research has indicated that compounds similar to this compound possess analgesic effects. In a study assessing the analgesic activity of related thiophene derivatives using the "hot plate" method, it was found that these compounds could significantly reduce pain response in animal models . This suggests potential applications in pain management therapies.
Material Science Applications
The unique structural features of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be utilized in the development of novel catalysts and sensors. The compound's electronic properties may allow for incorporation into organic electronic devices, enhancing performance due to its conductive characteristics .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzothiophene derivatives demonstrated that this compound exhibited notable activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for further drug development .
Case Study 2: Pain Management Research
In another investigation focusing on analgesic properties, researchers evaluated the effects of various thiophene derivatives in pain models. The findings suggested that this compound showed superior analgesic effects compared to traditional analgesics like metamizole. This positions the compound as a promising candidate for developing new pain relief medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (199) : A pyrrole-based derivative with a bromo-trifluoromethylphenyl carbonyl group. Unlike the benzothiophene core, the pyrrole ring lacks sulfur, reducing aromatic stability. The trifluoromethyl group enhances lipophilicity, while the bromine atom offers a site for further functionalization. Synthesized in 50% yield, this compound was characterized via ¹H NMR and ESIMS .
2-sec-Butyl-4,6-dinitrophenol (DNBP): A phenolic compound with nitro groups at positions 4 and 3. While lacking the benzothiophene scaffold, its nitro substitution pattern parallels the target compound, suggesting comparable electronic effects. DNBP is noted for acute toxicity and environmental persistence, highlighting the influence of nitro groups on reactivity and hazard .
Physicochemical Properties
Functional Comparisons
- Bioactivity Potential: The phenylcarbonylamino group in the target compound may mimic peptide bonds, suggesting enzyme-binding capabilities absent in DNBP or Compound 197.
- Hazard Profile: DNBP’s acute toxicity contrasts with the target compound’s unknown profile, though nitro groups universally warrant caution .
Research Findings and Limitations
- Gaps in Data : Detailed synthetic routes, spectroscopic data (e.g., ¹H NMR), and bioactivity studies for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and analogous reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
